N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide

Description

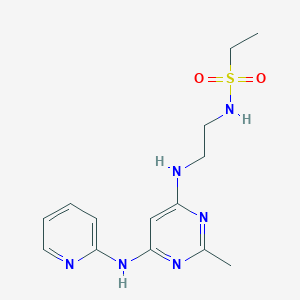

N-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group, a pyridin-2-ylamino moiety, and an ethyl-linked ethanesulfonamide side chain. Its molecular formula is C₁₄H₂₀N₈O₂S (calculated molecular weight: 380.43 g/mol). The compound’s design integrates structural motifs common in kinase inhibitors, particularly the pyrimidine scaffold, which is prevalent in ATP-competitive therapeutics.

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-3-23(21,22)17-9-8-16-13-10-14(19-11(2)18-13)20-12-6-4-5-7-15-12/h4-7,10,17H,3,8-9H2,1-2H3,(H2,15,16,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJPPEMOVQDPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCNC1=CC(=NC(=N1)C)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is likely to be tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death.

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by specifically inhibiting their activity. This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. The compound’s mode of action is similar to that of Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia.

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. The exact pathways affected would depend on the specific tyrosine kinase being targeted. For instance, if the compound targets the Abelson tyrosine kinase, it could affect the signaling pathways involved in cell growth and division.

Pharmacokinetics

Similar compounds like imatinib have been structurally characterized, which could provide insights into the potential ADME properties of this compound.

Result of Action

The result of the compound’s action would be the inhibition of the activity of specific tyrosine kinases. This could lead to the disruption of cellular processes regulated by these enzymes, such as cell growth and division. In the context of diseases like leukemia, this could potentially lead to the inhibition of cancer cell proliferation.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins. For instance, some compounds have been found to inhibit the activity of tyrosine kinases, which play crucial roles in many biochemical reactions.

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide, also referred to as a pyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular characteristics are outlined in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H20N6O2S |

| Molecular Weight | 336.42 g/mol |

| CAS Number | 1428356-09-5 |

| Chemical Structure | Structure |

This compound functions primarily through the inhibition of specific enzymes and pathways crucial for cellular processes:

- Target Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, which is vital for DNA and RNA production.

- Biochemical Pathways : By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, leading to decreased synthesis of purines and pyrimidines essential for cell proliferation.

- Cellular Impact : This inhibition can result in the induction of apoptosis in rapidly dividing cells, such as cancer cells, thereby exhibiting potential anti-cancer properties.

Pharmacological Effects

The biological activity of this compound includes:

-

Anti-Cancer Activity : The compound has demonstrated efficacy in various cancer models by inducing cell cycle arrest and apoptosis.

- Case Study : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against specific cancer types.

Research Findings

Recent studies have highlighted the compound's broad spectrum of biological activities:

-

Inhibition of Kinases : The compound has been identified as an inhibitor of several kinases involved in cancer progression, including MAP kinases.

- Example : In vitro assays showed that it effectively reduced phosphorylation levels of key signaling proteins involved in tumor growth.

- Cytokine Modulation : It has been observed to modulate cytokine production, which is crucial in inflammatory responses and tumor microenvironments.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall therapeutic efficacy.

Comparison with Similar Compounds

Key Observations :

- The target compound’s smaller size (380.43 g/mol vs.

- Higher nitrogen content (29.45% vs. 14.19–16.99% in analogs) may enhance hydrogen-bonding capacity, critical for kinase inhibition .

Pharmacological Activity

For example:

- Pyrimidine-based analogs: Exhibit IC₅₀ values in the nanomolar range against tyrosine kinases, with sulfonamide groups improving solubility and bioavailability .

- Pyridine vs. Pyrimidine substitution: The pyridin-2-ylamino group in the target compound may confer stronger π-π stacking compared to pyrimidin-2-yl derivatives, as seen in the reduced yield (76% vs. 83%) of the latter in synthesis workflows .

Research Implications

The structural simplification of the target compound relative to its analogs could streamline synthesis and reduce off-target effects. However, the absence of a phenylsulfamoyl group may necessitate alternative strategies for enhancing binding affinity. Further studies should prioritize:

Solubility profiling : Ethanesulfonamide’s impact on aqueous solubility versus organic-soluble analogs.

Kinase screening : Comparative assays against pyrimidine/pyridine-based inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.